Delta8,9-Dehydroestrone sodium sulfate
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Overview
Description
Delta8,9-Dehydroestrone sodium sulfate is a naturally occurring estrogen found in horses. It is closely related to equilin, equilenin, and estrone, and is a minor constituent (3.5%) of conjugated estrogens such as Premarin . This compound is known for its unique pharmacological profile and tissue-selective estrogenic activity, making it a subject of interest in various scientific research fields .
Preparation Methods
The synthesis of Delta8,9-Dehydroestrone sodium sulfate involves the chemical modification of estroneIndustrial production methods often employ advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) for the separation and identification of the compound .
Chemical Reactions Analysis
Delta8,9-Dehydroestrone sodium sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 8,9-dehydro-17β-estradiol, an important active metabolite.
Reduction: Reduction reactions can convert the compound back to its parent estrone form.
Substitution: The hydroxyl group at the 3rd position can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are typically other estrogenic compounds with varying degrees of biological activity .
Scientific Research Applications
Delta8,9-Dehydroestrone sodium sulfate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of estrogenic activity and the development of synthetic estrogens.
Mechanism of Action
Delta8,9-Dehydroestrone sodium sulfate exerts its effects by binding to estrogen receptors in various tissues. This binding activates specific molecular pathways that regulate gene expression and cellular functions. The compound is metabolized to 8,9-dehydro-17β-estradiol, which further enhances its estrogenic activity . The tissue-selective nature of this compound allows it to exert beneficial effects on bone and cardiovascular health while minimizing adverse effects on other tissues .
Comparison with Similar Compounds
Delta8,9-Dehydroestrone sodium sulfate is unique due to its specific double bond configuration and sulfation. Similar compounds include:
Equilin: Another estrogen found in horses, known for its potent estrogenic activity.
Equilenin: Similar to equilin but with a different double bond configuration.
The uniqueness of this compound lies in its distinct pharmacological profile and tissue-selective activity, making it a valuable compound for both research and therapeutic applications .
Properties
Molecular Formula |
C18H19NaO5S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
sodium;[(13S)-13-methyl-17-oxo-7,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,16H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t16?,18-;/m0./s1 |
InChI Key |
LLUMKBPKZHXWDL-IXKLIVBYSA-M |
Isomeric SMILES |
C[C@]12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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